BET-BAY 002 (S enantiomer) is a specific chiral form of a compound known as BET-BAY 002, which functions as a potent inhibitor of bromodomain and extra-terminal (BET) proteins. These proteins are essential epigenetic readers that recognize acetylated lysine residues on histone tails, significantly influencing gene expression regulation. The S enantiomer has garnered attention for its potential therapeutic applications, particularly in cancer treatment, where dysregulation of BET proteins is often implicated .
The chemical identifier for BET-BAY 002 (S enantiomer) is 2070009-49-1. It belongs to the class of compounds known as small molecule inhibitors and is specifically categorized under BET inhibitors. This classification highlights its role in modulating epigenetic processes, making it a subject of interest in both medicinal chemistry and pharmacology .
The synthesis of BET-BAY 002 (S enantiomer) involves a multi-step organic synthesis process. Key steps typically include:
While specific proprietary details about the synthetic routes are not publicly disclosed, general practices involve optimizing reaction conditions to enhance yield and purity, often employing high-performance liquid chromatography (HPLC) for purification purposes .
The molecular structure of BET-BAY 002 (S enantiomer) can be represented by its chemical formula:
This compound features a complex arrangement that includes:
These structural components contribute to its biological activity by facilitating binding interactions with BET proteins .
BET-BAY 002 (S enantiomer) can participate in various chemical reactions, including:
The specifics of these reactions depend on the conditions and reagents used, leading to diverse products such as ketones, carboxylic acids, alcohols, or amines.
The mechanism by which BET-BAY 002 (S enantiomer) exerts its biological effects involves binding to the bromodomains of BET proteins. This interaction inhibits the recognition of acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery to chromatin. Consequently, this leads to altered gene expression patterns, particularly affecting oncogenes like MYC and modulating inflammatory gene transcription pathways .
BET-BAY 002 (S enantiomer) exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and during synthesis .
BET-BAY 002 (S enantiomer) has broad applications across various scientific fields:
Bromodomain and extra-terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) function as epigenetic "readers" that recognize acetylated lysine residues on histones. They recruit transcriptional machinery to regulate gene expression, particularly for genes involved in:
Table 1: BET Protein Functions in Disease Contexts
Disease Model | BET-Dependent Process | Functional Outcome |
---|---|---|
Autoimmune diabetes | BRD4/p65 interaction in β-cells | Inflammatory gene transcription [2] |
Lung adenocarcinoma | H3K9me loss at BCAT1 promoter | BCAA metabolism → TKI resistance [5] |
Multiple myeloma | Enhancer binding at oncogene loci | Tumor proliferation [6] |
Chirality critically determines BET inhibitor efficacy:
BET-BAY 002 S enantiomer (CAS 2070009-49-1) is prioritized for its:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7